N-(diphenylmethyl)-2-methylfuran-3-carboxamide
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Overview
Description
N-(diphenylmethyl)-2-methylfuran-3-carboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a diphenylmethyl group attached to a furan ring, which is further substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-2-methylfuran-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2-methylfuran.
Introduction of the Diphenylmethyl Group: This step involves the Friedel-Crafts alkylation of the furan ring with diphenylmethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxamide Group:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers advantages such as improved reaction control, higher yields, and reduced reaction times. The use of microreactors for the continuous flow synthesis of this compound has been reported to enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The diphenylmethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-(diphenylmethyl)-2-methylfuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs with anti-inflammatory or anticancer properties.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical studies to understand the interactions of furan derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in inflammatory and cancer pathways .
Comparison with Similar Compounds
Similar Compounds
N-(diphenylmethyl)-1-phenylethan-1-imine: This compound shares the diphenylmethyl group but differs in the presence of an imine group instead of a carboxamide group.
N-(P-cyanophenyl)-N’-diphenylmethyl-guanidine-acetic acid: This compound contains a diphenylmethyl group and a guanidine moiety, making it structurally similar but functionally different.
Uniqueness
N-(diphenylmethyl)-2-methylfuran-3-carboxamide is unique due to the combination of the furan ring and the diphenylmethyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-benzhydryl-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-14-17(12-13-22-14)19(21)20-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,18H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGPXTMPRWRCBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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